![molecular formula C22H22N4O4 B10989431 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B10989431.png)
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide
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Overview
Description
Compound X , is a complex organic molecule with intriguing properties. Let’s explore its synthesis, reactions, and applications.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form its corresponding quinazoline-2,4-dione derivative.
Reduction: Reduction of the carbonyl group may yield a secondary amine.
Substitution: Substituents on the indole ring can be modified using appropriate reagents.
Major Products: The primary product is Compound X itself, but derivatives with altered substituents are also possible.
Scientific Research Applications
Compound X finds applications in:
Medicine: It exhibits potential pharmacological activities, including antitumor, anti-inflammatory, or antimicrobial effects.
Chemical Biology: Researchers study its interactions with biological targets.
Industry: It may serve as a precursor for other compounds or as a building block in drug discovery.
Mechanism of Action
The exact mechanism of Compound X’s effects remains an active area of research. It likely interacts with specific molecular targets, modulating cellular pathways.
Comparison with Similar Compounds
Similar Compounds: Other quinazolinone derivatives, such as 4-hydroxy-2-quinolones, share structural features.
Uniqueness: Compound X’s distinct substituents and indole moiety set it apart.
Biological Activity
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a quinazolinone core and an indole moiety. Its molecular formula is C24H26N4O5 with a molecular weight of approximately 450.5 g/mol. The presence of methoxy groups at positions 6 and 7 enhances its solubility and biological activity, contributing to its pharmacological potential.
Property | Value |
---|---|
Molecular Formula | C24H26N4O5 |
Molecular Weight | 450.5 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro tests indicated that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. Additionally, antifungal activity was observed against common fungal strains such as Candida albicans.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within the cell:
- Inhibition of Enzymatic Activity : It is believed to inhibit specific kinases involved in cancer cell proliferation.
- Induction of Oxidative Stress : The compound may induce oxidative stress in microbial cells, leading to cell death.
- Modulation of Signaling Pathways : It can modulate key signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
Study 2: Antimicrobial Properties
In another study assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at concentrations significantly lower than those required for conventional antibiotics.
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C22H22N4O4/c1-13-25-18-12-20(30-3)19(29-2)11-16(18)22(28)26(13)9-8-24-21(27)15-5-4-14-6-7-23-17(14)10-15/h4-7,10-12,23H,8-9H2,1-3H3,(H,24,27) |
InChI Key |
FKABRDINPBQBMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)C=CN4)OC)OC |
Origin of Product |
United States |
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